3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 5-(trifluoromethyl)-1H-pyrazole with a suitable propanol derivative. One common method includes the use of 1-bromopropane as a starting material, which undergoes nucleophilic substitution with the pyrazole compound under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propanal or 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propanone.
Reduction: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propane.
Substitution: Formation of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propyl halides or esters.
Scientific Research Applications
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-{[3-(Trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol: A compound with a similar trifluoromethyl group but attached to a benzyl ether moiety.
1-Propanol: A simpler alcohol with a similar propanol chain but lacking the pyrazole and trifluoromethyl groups.
Uniqueness
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9F3N2O |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6-4-5(11-12-6)2-1-3-13/h4,13H,1-3H2,(H,11,12) |
InChI Key |
NIXYOHBANBPRFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.